molecular formula C15H21NO B13570969 4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine

Cat. No.: B13570969
M. Wt: 231.33 g/mol
InChI Key: INODNZYBTGGCDS-UHFFFAOYSA-N
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Description

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine is a bicyclic heteroaromatic compound featuring a piperidine ring linked via an ethyl group to a 2,3-dihydrobenzofuran moiety. Its molecular formula is C₁₅H₂₁NO (MW: 233.34), with a hydrogen bond donor (HBD) count of 1 (piperidine NH) and hydrogen bond acceptor (HBA) count of 2 (ether and amine). The ethyl linker enhances conformational flexibility compared to methyl or rigid substitutions, influencing receptor binding and pharmacokinetics.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

4-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine

InChI

InChI=1S/C15H21NO/c1(12-5-8-16-9-6-12)2-13-3-4-15-14(11-13)7-10-17-15/h3-4,11-12,16H,1-2,5-10H2

InChI Key

INODNZYBTGGCDS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCC2=CC3=C(C=C2)OCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine typically involves the reaction of 2,3-dihydrobenzofuran with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 2,3-dihydrobenzofuran. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated compounds .

Scientific Research Applications

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Formula MW Substituents LogP (Estimated) HBD/HBA Key Features
Target Compound C₁₅H₂₁NO 233 Ethyl linker, piperidine ~2.5 1/2 Balanced lipophilicity; flexible ethyl spacer
1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidine-4-carboxylic acid C₁₆H₁₉NO₃ 273 Methyl linker, carboxylic acid ~1.8 2/4 Increased polarity (carboxylic acid); reduced BBB penetration
Darifenacin hydrobromide C₂₈H₃₀N₂O₂·HBr 507 Pyrrolidine, diphenylacetamide ~4.0 1/3 High lipophilicity; muscarinic antagonist (overactive bladder)
4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperidine C₁₆H₂₃NO 245 Ether linkage, indenyl group 3.4 1/2 Enhanced lipophilicity (indenyl); improved tissue distribution
Key Observations:
  • Ethyl vs. Methyl Linkers : The ethyl spacer in the target compound provides greater conformational freedom compared to the methyl linker in the carboxylic acid derivative (). This flexibility may enhance binding to dynamic protein pockets.
  • Aromatic Modifications : Darifenacin () incorporates diphenylacetamide and pyrrolidine moieties, increasing LogP (4.0) and enabling potent muscarinic receptor antagonism. In contrast, the target compound’s simpler structure lacks these aromatic groups, likely reducing receptor specificity but improving synthetic accessibility.
  • Heterocyclic Replacements : Replacing dihydrobenzofuran with dihydroindenyl () introduces a bulkier, more lipophilic group (LogP 3.4), which may enhance membrane permeability but reduce aqueous solubility.

Pharmacokinetic and Toxicological Considerations

  • Absorption : The indenyl-containing analog () has a lower topological polar surface area (21.3 Ų) than the target compound, suggesting superior intestinal absorption.
  • Metabolism : Piperidine rings are prone to cytochrome P450 oxidation, whereas pyrrolidine (Darifenacin) and carboxylic acid derivatives may undergo alternative metabolic pathways (e.g., glucuronidation).
  • Toxicity : The diphenyl groups in Darifenacin increase the risk of off-target interactions, while the target compound’s simpler structure may reduce such liabilities.

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